4,6(1H,5H)-Pyrimidinedione

Description

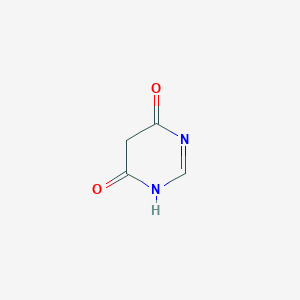

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrimidine-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-4(8)6-2-5-3/h2H,1H2,(H,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFAYWAUCHUMJMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC=NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377911 | |

| Record name | 4,6(1H,5H)-PYRIMIDINEDIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25286-58-2 | |

| Record name | 4,6(1H,5H)-PYRIMIDINEDIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 4,6(1H,5H)-Pyrimidinedione

An In-depth Technical Guide to the Physicochemical Properties of 4,6(1H,5H)-Pyrimidinedione

Introduction

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in essential biological molecules and pharmaceuticals. As structural components of nucleic acids (cytosine, thymine, and uracil), pyrimidines are fundamental to the genetic code.[1] Beyond this central role, the pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast array of therapeutic agents with activities spanning anti-cancer, anti-viral, and anti-microbial applications.[2][3]

4,6(1H,5H)-Pyrimidinedione, also known as pyrimidine-4,6-dione, represents a foundational member of this chemical class. While not as widely studied as its uracil isomer, its unique structural arrangement offers a versatile platform for synthetic derivatization in drug discovery programs. A comprehensive understanding of its core physicochemical properties is therefore not merely an academic exercise; it is a critical prerequisite for any researcher aiming to exploit this scaffold for the development of novel chemical entities. These properties govern everything from reaction kinetics and purification strategies to formulation, solubility, and ultimately, the pharmacokinetic and pharmacodynamic profile of its derivatives.

This guide provides an in-depth analysis of the structural, physical, and spectroscopic properties of 4,6(1H,5H)-Pyrimidinedione. It consolidates computed data with established analytical principles and furnishes detailed, field-proven experimental protocols to empower researchers in their characterization efforts.

Molecular Identity and Structural Characteristics

Accurate identification is the first step in any chemical investigation. The fundamental identifiers for 4,6(1H,5H)-Pyrimidinedione are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | 1H-pyrimidine-4,6-dione | [4] |

| CAS Number | 25286-58-2 | [4] |

| Molecular Formula | C₄H₄N₂O₂ | [4] |

| Molecular Weight | 112.09 g/mol | [4] |

| Exact Mass | 112.027277375 Da | [4] |

| Canonical SMILES | C1C(=O)NC=NC1=O | [4] |

Tautomerism: The Diketo-Enol Equilibrium

A critical feature of 4,6(1H,5H)-Pyrimidinedione is its capacity for tautomerism. The IUPAC name designates the diketo form, but it can exist in equilibrium with its keto-enol tautomer, 6-hydroxypyrimidin-4(5H)-one.[4] This equilibrium is not static; its position is highly sensitive to the molecular environment, particularly the solvent polarity and pH.

The dominance of one tautomer over another has profound implications for the molecule's reactivity, hydrogen bonding capability, and spectroscopic signature. For instance, the enol form introduces an acidic hydroxyl group, altering its pKa and interaction with biological targets compared to the diketo form. Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for elucidating the predominant tautomeric form in a given solution.

Caption: Tautomeric equilibrium of 4,6(1H,5H)-Pyrimidinedione.

Computed Physicochemical and Pharmacokinetic Properties

While experimental data is the gold standard, computational models provide valuable initial insights into a molecule's behavior, particularly its lipophilicity and potential for biological membrane transport. These parameters are crucial for guiding drug design and development.

| Computed Property | Value | Significance & Interpretation |

| XLogP3-AA | -0.9 | This negative value indicates the compound is hydrophilic (water-loving) rather than lipophilic. This suggests good solubility in aqueous media but potentially poor passive diffusion across lipid-rich biological membranes.[4] |

| Topological Polar Surface Area (TPSA) | 58.5 Ų | TPSA is a predictor of drug transport properties. A value below 140 Ų is generally associated with good cell permeability. At 58.5 Ų, the molecule has a favorable TPSA for oral bioavailability.[4] |

| Hydrogen Bond Donor Count | 1 | The molecule has one primary hydrogen bond donor (the N-H group).[4] |

| Hydrogen Bond Acceptor Count | 2 | The two carbonyl oxygens (or oxygen and nitrogen in the enol form) act as hydrogen bond acceptors.[4] |

These computed values paint a picture of a polar, hydrophilic molecule, a common characteristic for scaffolds derived from nucleic acid bases.

Spectroscopic Characterization Profile

Spectroscopic analysis provides an unambiguous fingerprint for molecular structure confirmation and purity assessment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the exact mass of the molecule and to study its fragmentation patterns. For 4,6(1H,5H)-Pyrimidinedione, high-resolution mass spectrometry (HRMS) should confirm the exact mass of 112.027277375 Da.[4] In typical ESI-MS analysis, the protonated molecule [M+H]⁺ would be expected at a mass-to-charge ratio (m/z) of approximately 113.035. This is confirmed by data for its isomer, uracil, which shows a prominent [M+H]⁺ peak at m/z 113.03508.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity and tautomeric state of the molecule in solution.

-

¹H NMR: The proton spectrum is expected to be simple and highly dependent on the dominant tautomer.

-

Diketo Form: Would likely show two singlets in a non-exchanging solvent: one for the two equivalent protons of the CH₂ group at C5, and another for the lone proton of the CH group at C2. The N-H protons may appear as a broad singlet, and its position is solvent-dependent.

-

Keto-Enol Form: Would show distinct signals, including a vinyl proton signal and the disappearance of the CH₂ signal.

-

-

¹³C NMR: The carbon spectrum provides information on the carbon framework. For the diketo form, one would expect signals for the two carbonyl carbons (C4, C6), the methylene carbon (C5), and the methine carbon (C2). The chemical shifts of C4, C5, and C6 would differ significantly if the enol form predominates.

UV-Vis Spectroscopy

The molecule is expected to exhibit UV absorbance due to the π-electron system of the pyrimidine ring. The wavelength of maximum absorbance (λ_max) will be sensitive to solvent and pH, owing to the tautomeric equilibrium and potential for ionization. A typical analysis would involve scanning from 200-400 nm.

Experimental Characterization Workflow

The following section details standardized protocols for determining the key . Adherence to these methodologies ensures data reproducibility and integrity.

Caption: Standard workflow for physicochemical characterization.

Protocol 1: Aqueous Solubility Determination (OECD 105 Shake-Flask Method)

-

Principle: This method determines the saturation solubility of a compound in water or a buffer system by allowing a solution to reach equilibrium with an excess of the solid material.

-

Methodology:

-

Preparation: Add an excess amount of 4,6(1H,5H)-Pyrimidinedione (e.g., 10 mg) to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

-

Equilibration: Seal the vial and place it in a shaker or rotator bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate for a minimum of 24 hours. Causality Note: A 24-hour period is typically sufficient to ensure equilibrium is reached between the solid and dissolved states. For poorly soluble compounds, 48-72 hours may be necessary.

-

Phase Separation: Allow the suspension to settle for 1 hour. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved solids. Trustworthiness Note: Filtration is a critical step to prevent inflation of the solubility value by suspended microcrystals.

-

Quantification: Prepare a series of dilutions of the filtrate. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectroscopy, against a standard curve prepared with a known concentration of the compound.

-

Validation: Visually inspect the original vial to confirm that excess solid material remains, validating that saturation was achieved.

-

Protocol 2: Melting Point Determination

-

Principle: The melting point is a fundamental indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0 °C).

-

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount into a capillary tube, tapping gently to pack the solid to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement: Heat the sample rapidly to about 15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (clear point). The range between these two temperatures is the melting range. Expertise Note: A slow heating rate near the melting point is crucial for an accurate determination, as it allows for thermal equilibrium between the sample and the thermometer.

-

Protocol 3: Spectroscopic Analysis

-

Principle: To obtain an unambiguous structural fingerprint of the compound.

-

Methodology:

-

Sample Preparation: For NMR, dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (DMSO-d₆ is recommended due to the compound's polarity). For MS and UV-Vis, prepare a stock solution in a suitable solvent (e.g., methanol or water) at ~1 mg/mL.

-

Mass Spectrometry: Dilute the stock solution and infuse it into an ESI-HRMS instrument. Acquire spectra in both positive and negative ion modes to identify the parent ion and confirm its m/z matches the theoretical value.

-

NMR Spectroscopy: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz). Expertise Note: DMSO-d₆ is often chosen for polar, N-H containing compounds as it slows the proton exchange rate, allowing for clearer observation of N-H signals.

-

UV-Vis Spectroscopy: Perform a wavelength scan (e.g., 200-400 nm) of a dilute solution in a quartz cuvette to determine the λ_max.

-

Conclusion

4,6(1H,5H)-Pyrimidinedione is a hydrophilic, polar heterocyclic compound whose chemical behavior is fundamentally dictated by a sensitive diketo-enol tautomeric equilibrium. Its computed properties suggest favorable aqueous solubility but limited passive membrane permeability, key considerations for its use as a scaffold in drug discovery. The experimental protocols outlined in this guide provide a robust framework for researchers to empirically verify these properties, ensuring the generation of high-quality, reliable data. A thorough characterization using these spectroscopic and physical methods is an indispensable first step in unlocking the full synthetic and therapeutic potential of this versatile pyrimidine building block.

References

-

Title: Synthesis and Anticancer Evaluation of Some New poly functionally Substituted Pyrimidine-2-thione Derivatives Source: Der Pharma Chemica URL: [Link]

-

Title: 4,6(1H,5H)-Pyrimidinedione Source: PubChem URL: [Link]

-

Title: 4,6(1H,5H)-Pyrimidinedione, 2-amino- Source: PubChem URL: [Link]

-

Title: Physicochemical properties of some pyrimidine derivatives in some organic solvents Source: MedCrave online URL: [Link]

-

Title: 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system Source: ResearchGate URL: [Link]

-

Title: The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... Source: ResearchGate URL: [Link]

-

Title: 4,6(1H,5H)-Pyrimidinedione, dihydro-5-((4-methoxyphenyl)methylene)-2-thioxo- Source: PubChem URL: [Link]

-

Title: Dihydro-5-(2-methylpropyl)-5-(2-propen-1-yl)-2-thioxo-4,6(1H,5H)-pyrimidinedione Source: CAS Common Chemistry URL: [Link]

-

Title: Caffeine Source: Wikipedia URL: [Link]

-

Title: Synthesis, reactions, and applications of pyrimidine derivatives Source: Current Chemistry Letters URL: [Link]

-

Title: SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K Source: Revue Roumaine de Chimie URL: [Link]

-

Title: Pyrimidine synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: msbnk-riken-pr100037 Source: MassBank URL: [Link]

-

Title: (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION Source: ResearchGate URL: [Link]

Sources

Elucidating the Mechanisms of Action of 4,6(1H,5H)-Pyrimidinedione Compounds: A Technical Guide for Drug Discovery Professionals

Introduction

The 4,6(1H,5H)-pyrimidinedione scaffold, a core component of the broader pyrimidine class of heterocycles, represents a privileged structure in medicinal chemistry. Its derivatives are foundational to a wide array of biologically active agents, demonstrating therapeutic potential across oncology, immunology, and virology.[1][2] The inherent versatility of the pyrimidine ring allows for substitutions that can dramatically influence biological activity, leading to compounds with diverse mechanisms of action (MoA).[3]

This technical guide provides researchers, scientists, and drug development professionals with an in-depth framework for investigating the MoA of novel 4,6(1H,5H)-pyrimidinedione compounds. Moving beyond a simple listing of techniques, we will explore the causal logic behind experimental choices, emphasizing the design of self-validating protocols to ensure scientific rigor. Our focus will be on the most prominent MoA for this class—inhibition of dihydroorotate dehydrogenase (DHODH)—while also providing a strategic approach to exploring alternative or off-target activities.

Part 1: The Predominant Mechanism: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A significant number of bioactive pyrimidinedione derivatives exert their effects by targeting dihydroorotate dehydrogenase (DHODH), a critical enzyme in nucleotide metabolism.[4] Understanding this mechanism is the logical first step in the characterization of a new compound from this class.

The DHODH Target and its Pathway

DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[5][6] This pathway is essential for producing the pyrimidine nucleotides (UTP and CTP) required for DNA and RNA synthesis.[7] Malignant cells, as well as rapidly proliferating immune and virally-infected cells, are often highly dependent on this de novo pathway for survival, creating a therapeutic window.[6][8]

Inhibition of DHODH leads to a rapid depletion of the intracellular pyrimidine pool. This metabolic stress halts DNA replication and transcription, triggering cell cycle arrest and, ultimately, apoptosis in susceptible cells.[9][10][11]

Caption: The de novo pyrimidine synthesis pathway, highlighting inhibition of DHODH.

Biochemical Validation: Direct Enzyme Inhibition Assays

Causality: The foundational step in MoA validation is to confirm that the compound directly interacts with and inhibits its putative target in a purified, cell-free system. This isolates the interaction from cellular complexities like membrane transport and metabolism, providing unequivocal evidence of direct target engagement.

A robust method for assessing DHODH activity is a spectrophotometric assay that monitors the reduction of 2,6-dichlorophenolindophenol (DCPIP), an artificial electron acceptor.[9]

Experimental Protocol: DHODH Enzymatic Inhibition Assay

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris pH 8.0, 150 mM KCl, 0.1% Triton X-100.

-

Enzyme Stock: Purified human DHODH (e.g., 1.25 µg/mL final concentration).

-

Compound Stock: Test compound serially diluted in DMSO. A known inhibitor like Brequinar should be used as a positive control.[12]

-

Substrate Mastermix: Prepare fresh in Assay Buffer: 2 mM L-dihydroorotic acid, 0.2 mM decylubiquinone, 0.12 mM DCPIP.

-

-

Assay Procedure (96-well plate format):

-

Add 40 µL of DHODH enzyme solution to each well.

-

Add 10 µL of the compound dilution (or DMSO for vehicle control) to the wells.

-

Pre-incubate the plate for 30 minutes at 37°C, followed by 15 minutes at room temperature to allow for compound-enzyme binding.

-

Initiate the reaction by adding 50 µL of the Substrate Mastermix to all wells.

-

Immediately place the plate in a spectrophotometer/plate reader.

-

-

Data Acquisition & Analysis:

-

Monitor the decrease in absorbance at 600 nm (the wavelength for DCPIP reduction) every 30 seconds for 20 minutes.

-

Calculate the initial reaction velocity (slope) from the linear portion of the curve (typically the first 5 minutes).

-

Normalize the velocities of compound-treated wells to the DMSO control.

-

Plot the normalized activity against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]

-

Data Presentation: Representative DHODH Inhibitor Potency

| Compound | Target | IC50 (nM) | Reference |

| Brequinar | Human DHODH | 5.2 | [12] |

| Leflunomide | Human DHODH | Varies by study | [10] |

| Compound 5 | Human DHODH | 6,200 | [9] |

Expert Insight: Beyond IC50 - Determining Inhibition Modality

While the IC50 is a crucial measure of potency, determining the type of inhibition (e.g., competitive, non-competitive, mixed) provides deeper mechanistic insight.[13] This is achieved through enzyme kinetics studies where the assay is run with varying concentrations of both the substrate (dihydroorotate) and the inhibitor. The resulting data, when plotted on a Lineweaver-Burk plot, reveals how the inhibitor affects the enzyme's kinetic parameters (Km and Vmax), thereby elucidating its binding mechanism relative to the substrate.[14][15] For example, Brequinar exhibits mixed-type inhibition kinetics.[16]

Cellular Confirmation: Target Engagement and Phenotypic Effects

Causality: Demonstrating direct enzyme inhibition is necessary but not sufficient. A drug candidate must be able to cross the cell membrane, reach its intracellular target at a sufficient concentration, and elicit a predictable biological response.[17][18] Cellular assays are therefore essential to validate the proposed MoA in a physiologically relevant context.

Workflow 1: The Uridine Rescue Experiment - A Self-Validating Protocol

This is the cornerstone experiment for confirming that a compound's antiproliferative effect is mediated through the inhibition of de novo pyrimidine synthesis.

Logic: The de novo pathway is not the only source of pyrimidines. Cells can also utilize the "salvage pathway," which imports extracellular uridine and converts it into the necessary nucleotides. If a compound's toxicity is due to blocking the de novo pathway at DHODH, supplying cells with exogenous uridine should bypass this blockade and restore normal cell growth.[8][19] Failure to rescue indicates an alternative or off-target MoA.

Caption: Logic of the uridine rescue experiment to confirm DHODH inhibition.

Experimental Protocol: Cell Proliferation Assay with Uridine Rescue

-

Cell Seeding: Seed a cancer cell line known to be sensitive to DHODH inhibition (e.g., HCT116, U2OS) in 96-well plates at an appropriate density and allow them to adhere overnight.[9]

-

Media Preparation:

-

Treatment Medium: Standard culture medium.

-

Rescue Medium: Standard culture medium supplemented with 100 µM uridine.[9]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound.

-

Treat one set of plates with the compound in Treatment Medium .

-

Treat a parallel set of plates with the identical compound dilutions in Rescue Medium .

-

Include vehicle (DMSO) controls for both media types.

-

-

Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Viability Assessment: Quantify cell viability using a standard method such as the MTT assay, Sulforhodamine B (SRB) assay, or a commercial reagent like CellTiter-Glo®.

-

Data Analysis:

-

For each condition (with and without uridine), normalize the viability data to the respective vehicle control.

-

Plot dose-response curves for both conditions. A significant rightward shift in the curve in the presence of uridine confirms the on-target MoA.[8]

-

Part 2: Exploring Alternative and Secondary Mechanisms

Causality: While DHODH is a common target, the pyrimidine scaffold is known to interact with a wide range of biological targets.[20] If the uridine rescue experiment fails or is incomplete, or if the observed phenotype is inconsistent with pyrimidine depletion, it is imperative to investigate alternative MoAs. A systematic approach combining targeted screening and unbiased phenotypic profiling is highly effective.

Target-Based Screening Approaches

If structural similarities to known inhibitors exist, or if the cellular phenotype suggests a particular pathway, a targeted approach is warranted. Pyrimidine derivatives have been reported to inhibit several other key enzyme families:

-

Kinases: Screen against a panel of kinases, particularly those like BTK or PI3K, which have been targeted by other pyrimidine-based compounds.[21][22]

-

Tubulin: If the compound induces G2/M cell cycle arrest, a tubulin polymerization assay is a logical step to check for interaction at sites like the colchicine-binding domain.[23]

-

Other Enzymes: Depending on the compound's structure, assays for targets like COX-2 or Glutathione Reductase could be considered.[24][25]

Phenotypic and Unbiased Screening

Causality: When a target is unknown, unbiased methods that measure global cellular changes can provide powerful clues to a compound's MoA by comparing its effects to a library of well-characterized reference agents.

Workflow: Morphological Profiling (Cell Painting)

The Cell Painting assay is a high-content, image-based profiling technique that captures hundreds of morphological features from cells treated with a compound.[9] The resulting "fingerprint" is often unique to a specific MoA.

Principle: Compounds that share the same MoA will induce similar changes in cell and organelle morphology, resulting in highly correlated morphological fingerprints.

Caption: High-level workflow for MoA identification using Cell Painting.

By comparing the fingerprint of a novel 4,6(1H,5H)-pyrimidinedione compound to that of reference molecules like Brequinar (a DHODH inhibitor), Myxothiazol (a Complex III inhibitor), and Methotrexate (a folate metabolism inhibitor), one can rapidly and confidently classify its MoA in an unbiased manner.[9]

Part 3: Structural Elucidation of Compound-Target Interaction

Causality: To fully understand the MoA and to enable rational, structure-based drug design, it is essential to visualize how the compound binds to its target protein at an atomic level. This structural information is the ultimate validation of the biochemical and cellular data and provides a roadmap for optimizing potency and selectivity.

-

X-Ray Co-crystallography: This is the gold standard method. Obtaining a high-resolution crystal structure of the pyrimidinedione compound bound within the active site of its target (e.g., DHODH) provides definitive proof of the binding mode and identifies the key amino acid residues involved in the interaction.[23]

-

Molecular Docking: In the absence of a crystal structure, or to guide synthetic efforts, computational docking can predict plausible binding poses of the compound within the known structure of the target protein.[26][27] This can help rationalize structure-activity relationships (SAR) observed during lead optimization.

Conclusion

Determining the mechanism of action for a novel 4,6(1H,5H)-pyrimidinedione compound requires a multi-faceted and integrated approach. The strategy outlined in this guide, beginning with the most probable hypothesis—DHODH inhibition—and employing a series of self-validating experiments, provides a robust framework for success. The logical progression from biochemical confirmation with purified enzymes, to cellular validation via phenotypic assays like the uridine rescue, and finally to atomic-level structural elucidation, ensures a comprehensive and trustworthy characterization. By embracing this causality-driven mindset, drug discovery teams can confidently advance the most promising candidates and build a deep, mechanistic understanding of their biological activity.

References

-

Sieber, L., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem, e202200475. [Link]

-

Chen, S. F., et al. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical Pharmacology, 37(13), 2653-2659. [Link]

-

Wang, Y., et al. (2022). Discovery and biological evaluation of 4,6-pyrimidine analogues with potential anticancer agents as novel colchicine binding site inhibitors. European Journal of Medicinal Chemistry, 243, 114777. [Link]

-

Gopalsamy, A., et al. (2012). Identification of pyrimidine derivatives as hSMG-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(21), 6636-6641. [Link]

-

Al-Ostoot, F. H., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 494-513. [Link]

-

Sykes, D. B. (2018). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Expert Opinion on Therapeutic Targets, 22(10), 893-899. [Link]

-

Valle-García, D., et al. (2021). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PLOS ONE, 16(11), e0259572. [Link]

-

Kovalenko, S. M., et al. (2021). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Pharmacia, 68(4), 813-825. [Link]

-

Wang, Y., et al. (2023). Design, synthesis and biological evaluation of pyrimidine base hydroxamic acid derivatives as dual JMJD3 and HDAC inhibitors. Bioorganic & Medicinal Chemistry Letters, 95, 129466. [Link]

-

Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini-Reviews in Medicinal Chemistry, 21(15), 2138-2168. [Link]

-

French, J. B., & Ealick, S. E. (2017). Higher order structures in purine and pyrimidine metabolism. Journal of Structural Biology, 197(3), 311-320. [Link]

-

Wadsö, I. (2010). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. Journal of Thermal Analysis and Calorimetry, 102(1), 3-9. [Link]

-

Kovalenko, S. M., et al. (2021). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Pharmacia, 68(4), 813-825. [Link]

-

Ali, I., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(19), 6246. [Link]

-

Mak, I. T., & Wegner, T. N. (1990). Novel mechanisms of brequinar sodium immunosuppression on T cell activation. Transplantation, 50(1), 131-133. [Link]

-

Andrade-Ochoa, S., et al. (2021). Inhibitors of Nucleotide Biosynthesis as Candidates for a Wide Spectrum of Antiviral Chemotherapy. Viruses, 13(12), 2445. [Link]

-

Płazińska, A., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. [Link]

-

Mata, M. A., et al. (2012). Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. The Journal of Cell Biology, 196(3), 333-346. [Link]

-

Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Kinetics of Enzyme Inhibition. Retrieved January 26, 2026, from [Link]

-

El-Gazzar, M. G., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Future Journal of Pharmaceutical Sciences, 9(1), 16. [Link]

-

Duran, H. E. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Advances in Biotechnology & Microbiology, 18(2). [Link]

-

ResearchGate. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer. Retrieved January 26, 2026, from [Link]

-

Kounde, C. S., et al. (2020). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. ACS Pharmacology & Translational Science, 3(6), 1275-1285. [Link]

-

Patsnap Synapse. (2024). What are DHODH inhibitors and how do they work?. Retrieved January 26, 2026, from [Link]

-

Medicosis Perfectionalis. (2023, January 30). Competitive Inhibition (Competitive Inhibitors) - Enzyme Kinetics - Biochemistry [Video]. YouTube. [Link]

-

Kounde, C. S., et al. (2020). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. ACS Pharmacology & Translational Science, 3(6), 1275-1285. [Link]

-

Singh, V., & Prajapati, S. K. (2012). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research, 3(3), 13-19. [Link]

-

Reeve, S. M., et al. (2014). Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors. Journal of Medicinal Chemistry, 57(4), 1286-1293. [Link]

-

Kim, J., et al. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. Molecules, 24(18), 3254. [Link]

-

Chen, S. F., et al. (1992). Inhibition of Dihydroorotate Dehydrogenase Activity by Brequinar Sodium. Cancer Research, 52(13), 3521-3527. [Link]

-

Lucas-Hourani, M., et al. (2013). Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. PLOS Pathogens, 9(9), e1003678. [Link]

-

Charles River Laboratories. (n.d.). Biology Cell-Based Assays. Retrieved January 26, 2026, from [Link]

-

Zhang, Y., et al. (2019). Discovery and Biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 27(15), 3373-3386. [Link]

-

ResearchGate. (n.d.). Cell-based Assays to Identify Inhibitors of Viral Disease. Retrieved January 26, 2026, from [Link]

-

Hagenkort, A., & Herold, N. (2022). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. Cancers, 14(4), 1058. [Link]

-

USMLE-Rx. (2018, July 17). Enzyme Kinetics [Video]. YouTube. [Link]

-

Golicnik, M. (2022). Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. International Journal of Molecular Sciences, 23(9), 5101. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sciensage.info [sciensage.info]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 5. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Higher order structures in purine and pyrimidine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Novel mechanisms of brequinar sodium immunosuppression on T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer’s Drug Galantamine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. reactionbiology.com [reactionbiology.com]

- 18. criver.com [criver.com]

- 19. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Discovery and Biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. juniperpublishers.com [juniperpublishers.com]

- 26. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Toxicological Evaluation of 4,6(1H,5H)-Pyrimidinedione

Abstract

This technical guide provides a comprehensive framework for the toxicological evaluation of 4,6(1H,5H)-Pyrimidinedione, a heterocyclic organic compound. Given the limited publicly available toxicological data for this specific molecule, this document outlines a robust, tiered testing strategy based on established international regulatory guidelines and toxicological best practices. The proposed evaluation encompasses in silico predictions, a comprehensive battery of in vitro assays, and a strategic approach to subsequent in vivo studies, all designed to thoroughly characterize the potential hazards of 4,6(1H,5H)-Pyrimidinedione. This guide is intended for researchers, scientists, and drug development professionals engaged in the safety assessment of novel chemical entities.

Introduction and Chemical Identity

4,6(1H,5H)-Pyrimidinedione, also known as 4,6-dihydroxypyrimidine, is a pyrimidine derivative with the chemical formula C₄H₄N₂O₂.[1][2] It is a structural analogue of barbituric acid and a core component of various biologically active molecules.[3][4] Understanding the toxicological profile of this foundational structure is paramount for the safe development of any new pharmaceuticals, agrochemicals, or other industrial chemicals that incorporate this moiety.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a test substance is a prerequisite for the design and execution of meaningful toxicological studies. These properties influence the substance's absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its potential interactions with biological systems.

| Property | Value | Source |

| Molecular Formula | C₄H₄N₂O₂ | [1] |

| Molecular Weight | 112.09 g/mol | [1] |

| CAS Number | 25286-58-2 | [1] |

| Synonyms | 4,6-Pyrimidinediol, 1H-pyrimidine-4,6-dione, 6-hydroxypyrimidin-4(5H)-one | [1][2] |

| Appearance | White to light yellow/orange powder/crystal | [5] |

| Tautomerism | Exists in keto-enol tautomeric forms | [3][6][7] |

The tautomeric nature of 4,6(1H,5H)-Pyrimidinedione is a critical consideration, as different tautomers may exhibit distinct biological activities and toxicological profiles.[3][6][7]

Proposed Toxicological Evaluation Strategy: A Tiered Approach

In the absence of extensive existing data, a tiered approach to toxicological testing is recommended, progressing from computational and in vitro methods to more complex in vivo studies. This strategy aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing) and is advocated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the Organisation for Economic Co-operation and Development (OECD).[8]

Diagram: Tiered Toxicological Evaluation Workflow

Caption: A proposed tiered approach for the toxicological evaluation of 4,6(1H,5H)-Pyrimidinedione.

Tier 1: In Silico and In Vitro Assessment

The initial tier focuses on non-animal testing methods to provide a preliminary assessment of the toxicological potential of 4,6(1H,5H)-Pyrimidinedione.

In Silico Assessment

QSAR models can be employed to predict the potential toxicity of a chemical based on its structure. These computational models compare the structure of the target molecule to a database of compounds with known toxicological properties. This can provide early indications of potential liabilities such as mutagenicity, carcinogenicity, and reproductive toxicity.

Given the limited data on 4,6(1H,5H)-Pyrimidinedione, a read-across approach is a scientifically valid method for data gap filling.[9][10] This involves using toxicological data from structurally similar compounds (analogues) to predict the toxicity of the target compound.[9] A key analogue for this assessment is barbituric acid , the parent compound of barbiturates.[4][11] Toxicological data on other pyrimidine derivatives should also be considered.[12][13][14]

Table: Potential Analogues for Read-Across

| Analogue | CAS Number | Rationale for Selection |

| Barbituric Acid | 67-52-7 | High structural similarity, parent compound of a well-studied class of drugs.[4][11] |

| 2-Thiobarbituric acid | 504-17-6 | Structurally related pyrimidine derivative with available safety data. |

| Uracil | 66-22-8 | A naturally occurring pyrimidine base, providing baseline biological interaction data. |

In Vitro Cytotoxicity

In vitro cytotoxicity assays are a fundamental component of a toxicological screen, providing a measure of a substance's toxicity to cells.[15][16] These assays are essential for determining the concentration range for subsequent, more complex in vitro studies.

The NRU assay is a widely used and validated method for assessing cytotoxicity. It is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay

-

Cell Culture: Plate a suitable mammalian cell line (e.g., Balb/c 3T3 or normal human keratinocytes) in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.[17]

-

Test Substance Preparation: Prepare a stock solution of 4,6(1H,5H)-Pyrimidinedione in a suitable solvent (e.g., DMSO, water). A serial dilution should be prepared to obtain a range of test concentrations.

-

Exposure: Remove the culture medium from the cells and replace it with a medium containing the various concentrations of the test substance. Include both a vehicle control and a positive control.

-

Incubation: Incubate the cells with the test substance for a defined period (e.g., 24 hours).

-

Neutral Red Staining: After incubation, wash the cells and add a medium containing neutral red. Incubate for approximately 3 hours to allow for dye uptake by viable cells.

-

Dye Extraction: Wash the cells and add a destain solution to extract the neutral red from the lysosomes.

-

Quantification: Measure the absorbance of the extracted dye using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the test substance that reduces cell viability by 50% compared to the control.

In Vitro Genotoxicity

Genotoxicity testing is crucial for identifying compounds that can cause genetic damage, which may lead to cancer or heritable diseases.[18] A standard battery of in vitro genotoxicity tests is required by regulatory agencies.[19][20][21]

The Ames test is a widely used method for detecting gene mutations. It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. The assay determines if the test substance can cause a reverse mutation, allowing the bacteria to grow in an amino acid-deficient medium.

This assay is used to identify agents that cause structural chromosomal aberrations in cultured mammalian cells. Cells are exposed to the test substance, and then metaphase cells are examined microscopically for chromosomal damage.

Tier 2: In Vivo Acute Toxicity and Genotoxicity

Should the results from Tier 1 indicate a potential for toxicity, a limited set of in vivo studies will be necessary to understand the compound's effects in a whole-animal system.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This study provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.[22][23] The Acute Toxic Class Method is a stepwise procedure that uses a small number of animals to assign a substance to a toxicity class.[22]

Protocol: Acute Oral Toxicity (OECD 423)

-

Animal Selection: Use a small number of a single sex (typically female) of a standard rodent species (e.g., Wistar rats).

-

Dose Administration: Administer a single oral dose of 4,6(1H,5H)-Pyrimidinedione to the animals. The starting dose is selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg).

-

Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days.

-

Stepwise Procedure: Depending on the outcome (mortality or survival), the test is either stopped, or another dose level is tested in a subsequent step with a new group of animals.

-

Classification: Based on the results, the substance is assigned to a GHS (Globally Harmonized System) toxicity category.

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474

This test is used to detect damage to chromosomes or the mitotic apparatus of erythroblasts by analyzing the formation of micronuclei in erythrocytes.[24][25][26] It is a common follow-up to positive in vitro genotoxicity results to determine if the effect is expressed in vivo.[24][27]

Diagram: In Vivo Micronucleus Assay Workflow

Caption: A simplified workflow for the in vivo mammalian erythrocyte micronucleus test (OECD 474).

Tier 3: Repeated-Dose Toxicity and ADME/Tox Studies

If the compound is intended for applications involving repeated or chronic exposure, further studies are warranted.

Repeated-Dose Toxicity Studies

These studies are designed to evaluate the cumulative toxic effects of a substance after repeated administration over a prolonged period (e.g., 28 or 90 days). They provide information on target organs of toxicity, dose-response relationships, and the potential for bioaccumulation.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies are critical for understanding the pharmacokinetic and pharmacodynamic properties of a compound. These studies investigate how the body processes the substance, which is essential for extrapolating toxicological findings to humans.

Conclusion and Risk Characterization

The comprehensive, tiered toxicological evaluation outlined in this guide will provide the necessary data to perform a thorough risk characterization of 4,6(1H,5H)-Pyrimidinedione. By integrating data from in silico, in vitro, and in vivo studies, a weight-of-evidence approach can be used to identify potential hazards, establish dose-response relationships, and ultimately, ensure the safe use of this important chemical scaffold in future applications.

References

-

Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. Available at: [Link]

-

4,6(1H,5H)-Pyrimidinedione. PubChem. Available at: [Link]

-

4,6(1H,5H)-Pyrimidinedione, dihydro-5-((4-methoxyphenyl)methylene)-2-thioxo-. PubChem. Available at: [Link]

-

4,6(1H,5H)-Pyrimidinedione, 2-amino-. PubChem. Available at: [Link]

-

Tautomerism of 4-Hydroxy- and 4,6-Dihydroxypyrimidine. The Journal of Organic Chemistry. Available at: [Link]

-

Use of analogues and read-across in risk assessment. Canada.ca. Available at: [Link]

-

Biocompatibility Testing of Medical Devices – Standards Specific Information for the Accreditation Scheme for Conformity Assessment (ASCA) Pilot. U.S. Food and Drug Administration. Available at: [Link]

-

Pyrimidine Analogs. Holland-Frei Cancer Medicine. 6th edition. Available at: [Link]

-

Barbituric Acid. PubChem. Available at: [Link]

-

OECD 474: In vivo Micronucleus Assay. Gentronix. Available at: [Link]

-

Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. Available at: [Link]

-

OECD Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method. National Toxicology Program. Available at: [Link]

-

Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. Medical Design and Outsourcing. Available at: [Link]

-

Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use S2(R1). International Council for Harmonisation. Available at: [Link]

-

Read-Across: A Practical New Approach Methodology for Food Safety Assessments. Comprehensive Reviews in Food Science and Food Safety. Available at: [Link]

-

Read-across – State of the art and next level! ToxMinds. Available at: [Link]

-

Recognized Consensus Standards: Medical Devices. U.S. Food and Drug Administration. Available at: [Link]

-

OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Available at: [Link]

-

S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. U.S. Food and Drug Administration. Available at: [Link]

-

Pyrimidine analogue – Knowledge and References. Taylor & Francis Online. Available at: [Link]

-

Section 1: In Vitro Cytotoxicity Test Methods. National Toxicology Program. Available at: [Link]

-

Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. Available at: [Link]

-

ICH guideline S2 (R1) on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. Therapeutic Goods Administration (TGA). Available at: [Link]

-

A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. MDPI. Available at: [Link]

-

Using a Hybrid Read-Across Method to Evaluate Chemical Toxicity Based on Chemical Structure and Biological Data. PubMed Central. Available at: [Link]

-

The micronucleus test—most widely used in vivo genotoxicity test—. Genes and Environment. Available at: [Link]

-

Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. ResearchGate. Available at: [Link]

-

Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Wiley Online Library. Available at: [Link]

-

Category approaches, Read-across, (Q)SAR. ECETOC. Available at: [Link]

-

OECD Test Guideline 401: Acute Oral Toxicity (1987). National Toxicology Program. Available at: [Link]

-

The Importance of Cytotoxicity Testing: Explained. EMMA International. Available at: [Link]

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Available at: [Link]

-

4,6(1H,5H)-Pyrimidinedione, dihydro-5-(2-methylpropyl)-5-(2-propen-1-yl)-2-thioxo-. CAS Common Chemistry. Available at: [Link]

-

OECD 474: In vivo Mammalian Micronucleus Test. Nucro-Technics. Available at: [Link]

-

Pyridine-Tautomerism of Hydroxy Pyridine. ChemTube3D. Available at: [Link]

-

Acute Toxicity by OECD Guidelines. SlideShare. Available at: [Link]

-

International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice. ResearchGate. Available at: [Link]

-

In vivo Micronucleus Assay. Scantox. Available at: [Link]

-

OECD 474: Erythrocyte micronucleus test (in vivo mammalian). OECD. Available at: [Link]

-

International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice. PubMed. Available at: [Link]

-

OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure (2002). OECD. Available at: [Link]

-

Barbituric Acid. Mallak Specialties Pvt Ltd. Available at: [Link]

Sources

- 1. 4,6(1H,5H)-Pyrimidinedione | C4H4N2O2 | CID 2771092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,6-二羟基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemtube3d.com [chemtube3d.com]

- 9. Use of analogues and read-across in risk assessment - Canada.ca [canada.ca]

- 10. Read-Across: A Practical New Approach Methodology for Food Safety Assessments [intertek.com]

- 11. Barbituric Acid | C4H4N2O3 | CID 6211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. mddionline.com [mddionline.com]

- 16. emmainternational.com [emmainternational.com]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. database.ich.org [database.ich.org]

- 20. S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use | FDA [fda.gov]

- 21. International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. gentronix.co.uk [gentronix.co.uk]

- 25. nucro-technics.com [nucro-technics.com]

- 26. catalog.labcorp.com [catalog.labcorp.com]

- 27. scantox.com [scantox.com]

A Historical Perspective on 4,6(1H,5H)-Pyrimidinedione Research: From a Heterocyclic Curiosity to a Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Pyrimidine Chemistry and the Emergence of a Versatile Scaffold

The story of 4,6(1H,5H)-Pyrimidinedione, also known as 4,6-dihydroxypyrimidine, is intrinsically linked to the broader history of pyrimidine chemistry, a field that has profoundly impacted medicinal chemistry and our understanding of biological systems. The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental component of life itself, forming the structural basis of the nucleobases uracil, thymine, and cytosine in RNA and DNA.[1] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for scientific exploration for over a century.

The systematic study of pyrimidines can be traced back to the late 19th century. While the isolation of the pyrimidine derivative alloxan was reported as early as 1818, it was the pioneering work of German chemist Adolf Pinner in 1884 that marked the beginning of a more structured investigation into this class of compounds.[2] Pinner's synthesis of pyrimidine derivatives by condensing ethyl acetoacetate with amidines laid the groundwork for future discoveries.[2] Shortly after, in 1891, the Italian chemist Pietro Biginelli developed a one-pot synthesis for dihydropyrimidines, a reaction that remains a cornerstone of heterocyclic chemistry to this day.[3] The parent pyrimidine compound was first synthesized in 1900 by Gabriel and Colman.[2]

This era of foundational discoveries in pyrimidine chemistry set the stage for the exploration of a vast array of derivatives, including the subject of this guide, 4,6(1H,5H)-Pyrimidinedione. While a definitive date for its first synthesis is not readily apparent in the historical literature, its structural relationship to the well-studied barbituric acid, first synthesized in 1879, suggests its emergence as a subject of interest in the ongoing quest to understand and functionalize the pyrimidine core.[2] This guide will provide a historical perspective on the research into 4,6(1H,5H)-Pyrimidinedione, tracing the evolution of its synthesis, the elucidation of its chemical properties, and its ever-expanding role as a critical intermediate in the development of therapeutics and other bioactive molecules.

The Evolution of Synthesis: From Classical Methods to Modern Efficiency

The synthetic pathways to 4,6(1H,5H)-Pyrimidinedione have evolved significantly over time, reflecting the broader advancements in organic chemistry. Early methods were often characterized by harsh reaction conditions and limited yields, while modern approaches prioritize efficiency, scalability, and sustainability.

Early Synthetic Approaches: The Foundation

The classical approach to constructing the pyrimidine ring, and by extension 4,6(1H,5H)-Pyrimidinedione, has historically involved the condensation of a three-carbon component with a reagent providing the N-C-N fragment. A common and enduring strategy involves the reaction of a malonic acid derivative with formamide or a related compound.

Conceptual Workflow of Early Synthesis:

Caption: Early synthetic route to 4,6(1H,5H)-Pyrimidinedione.

One of the foundational methods involves the reaction of a dialkyl malonate with formamide in the presence of a strong base, such as sodium ethoxide or sodium methoxide.[4] This reaction proceeds through a condensation and subsequent cyclization to form the pyrimidine ring.

Protocol: Classical Synthesis of 4,6(1H,5H)-Pyrimidinedione

Materials:

-

Dimethyl malonate

-

Formamide

-

Sodium methoxide

-

Methanol

-

Hydrochloric acid

Procedure:

-

A solution of sodium methoxide in methanol is prepared in a reaction vessel equipped with a reflux condenser and a dropping funnel.

-

Dimethyl malonate is added dropwise to the sodium methoxide solution while stirring.

-

Formamide is then added to the reaction mixture.

-

The mixture is heated to reflux for several hours to facilitate the condensation and cyclization reactions.

-

After the reaction is complete, the methanol is removed by distillation.

-

The residue is dissolved in water and acidified with hydrochloric acid to precipitate the 4,6(1H,5H)-Pyrimidinedione.

-

The crude product is collected by filtration, washed with cold water, and dried.

Modern Synthetic Innovations

While the fundamental principles of the classical synthesis remain relevant, modern research has focused on improving the efficiency, safety, and environmental friendliness of these methods. This has led to the development of processes with higher yields, milder reaction conditions, and the use of less hazardous reagents.

Recent patents and publications describe improved processes for the preparation of 4,6-dihydroxypyrimidine. For instance, a process involving the reaction of a malonate with formamide and an alkali metal alkoxide at elevated temperatures has been developed to provide high yields of the desired product.[4] Another innovative approach utilizes the byproduct hydrocyanic acid from acrylonitrile production as a starting material to prepare formamidine acetate, which then undergoes a ring-closure reaction with a malonic ester to yield 4,6-dihydroxypyrimidine.[5] This method offers a more sustainable and cost-effective route to the target molecule.[5]

Table 1: Comparison of Historical and Modern Synthetic Approaches

| Feature | Historical Methods | Modern Methods |

| Reagents | Often harsh and used in large excess. | Milder, more selective, and often catalytic. |

| Reaction Conditions | High temperatures and long reaction times. | Milder temperatures and shorter reaction times. |

| Yields | Often moderate to low. | Generally high to excellent. |

| Scalability | Can be challenging and costly. | Designed for efficient and safe scale-up. |

| Environmental Impact | Often generated significant waste. | Focus on "green chemistry" principles to minimize waste. |

A Versatile Building Block: The Expanding Applications of 4,6(1H,5H)-Pyrimidinedione

The true significance of 4,6(1H,5H)-Pyrimidinedione in the history of chemical research lies in its remarkable versatility as a synthetic intermediate. Its di-functional nature, with two reactive hydroxyl groups (in its tautomeric form) and a modifiable pyrimidine core, has made it an invaluable starting material for the synthesis of a vast array of more complex molecules with diverse biological activities.

From Intermediate to Active Pharmaceutical Ingredient (API)

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs.[1][6] 4,6(1H,5H)-Pyrimidinedione serves as a key precursor for many of these therapeutic agents. For example, it is an important intermediate in the synthesis of certain sulfonamide antibiotics and has been used in the development of antitumor and antiviral drugs.[7][8]

The 2- and 5-positions of the 4,6(1H,5H)-Pyrimidinedione ring are particularly amenable to substitution, allowing for the introduction of various functional groups to modulate the pharmacological properties of the resulting molecules. This has been a key strategy in the design of targeted therapies.

Signaling Pathway Example: Kinase Inhibition

Many modern anticancer drugs derived from pyrimidine scaffolds function as kinase inhibitors.[1] These drugs target specific protein kinases that are overactive in cancer cells, thereby inhibiting tumor growth. The pyrimidine core often serves as a scaffold that can be decorated with substituents to achieve high affinity and selectivity for the target kinase.

Caption: Role of pyrimidine derivatives in kinase inhibition pathways.

Beyond Pharmaceuticals: Agrochemicals and Materials Science

The utility of 4,6(1H,5H)-Pyrimidinedione extends beyond the realm of medicine. It is also a valuable intermediate in the agrochemical industry, used in the synthesis of herbicides and fungicides.[7] Furthermore, the unique chemical properties of pyrimidine derivatives have led to their investigation in materials science for applications such as the development of novel polymers and dyes.[9]

Evolution of Analytical Characterization

The historical progression of research on 4,6(1H,5H)-Pyrimidinedione has been paralleled by the development of increasingly sophisticated analytical techniques for its characterization.

-

Early Stages: In the early days of its investigation, characterization would have relied on classical methods such as elemental analysis and melting point determination.

-

The Spectroscopic Revolution: The mid-20th century saw the advent of spectroscopic techniques that revolutionized chemical analysis. Infrared (IR) spectroscopy would have been used to identify the characteristic functional groups of the molecule.

-

Modern Analytical Arsenal: Today, a comprehensive suite of analytical tools is employed to fully characterize 4,6(1H,5H)-Pyrimidinedione and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure.[10][11] Mass spectrometry (MS) is used to determine the molecular weight and fragmentation patterns.[10] X-ray crystallography has been instrumental in confirming the solid-state structure and tautomeric forms of the molecule.[10][11]

Conclusion: A Legacy of Innovation and a Future of Possibilities

From its conceptual roots in the early explorations of pyrimidine chemistry to its current status as a cornerstone of modern synthetic chemistry, the journey of 4,6(1H,5H)-Pyrimidinedione is a testament to the enduring power of fundamental research. What may have once been viewed as a simple heterocyclic compound has proven to be a remarkably versatile and enabling molecule. Its rich history of synthesis and application continues to inspire the development of new therapeutics, advanced materials, and a deeper understanding of the chemical world. As researchers continue to push the boundaries of drug discovery and materials science, the humble 4,6(1H,5H)-Pyrimidinedione is poised to remain a central player in the innovations of the future.

References

- Jain, A. K., & Sharma, S. (2021). Pyrimidine and its Fused Analogs: A Biologically Active Scaffold. Mini-Reviews in Medicinal Chemistry, 21(13), 1646–1667.

- Katritzky, A. R., & Lagowski, J. M. (2011). The Principles of Heterocyclic Chemistry. Elsevier.

- Taylor, R. (2016). Heterocyclic Chemistry. Oxford University Press.

- Process for making 4,6-dihydroxypyrimidine. (1997). Google Patents.

-

Pyrimidine. (2023, October 27). In Wikipedia. [Link]

- Method for preparing 4,6-dihydroxy-pyrimidine from byproduct hydrocyanic acid of acrylonitrile. (2014). Google Patents.

- Recent Advances in Pyrimidine-Based Drugs. (2020). Molecules, 25(12), 2779.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews, 20(1), 114-128.

- Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. (2021). ACS Omega, 6(22), 14435–14444.

- Synthetic Chemistry of Pyrimidines and Fused Pyrimidines: A Review. (2022). ChemistrySelect, 7(32), e202202029.

- An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews, 15(1), 272-296.

-

Biginelli reaction. (2023, September 12). In Wikipedia. [Link]

- Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). (2019). International Journal of Pharmaceutical Sciences and Research, 10(10), 4545-4558.

-

4,6-Dihydroxypyrimidine. (n.d.). Chem-Impex. Retrieved from [Link]

- Recent synthetic methodologies for pyrimidine and its derivatives. (2021). Turkish Journal of Chemistry, 45(2), 269-301.

- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Journal of the Chinese Chemical Society.

-

Exploring the Synthesis and Applications of 4,6-Dihydroxypyrimidine (CAS 1193-24-4). (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

- Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride. (2015). Google Patents.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine - Google Patents [patents.google.com]

- 5. Method for preparing 4,6-dihydroxy-pyrimidine from byproduct hydrocyanic acid of acrylonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. chemimpex.com [chemimpex.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The 4,6(1H,5H)-Pyrimidinedione Scaffold: A Privileged Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 4,6(1H,5H)-pyrimidinedione core, a versatile heterocyclic scaffold, has emerged as a significant pharmacophore in the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the intrinsic properties of this moiety that underpin its broad pharmacological potential. We will delve into its key structural features, tautomeric nature, and diverse biological activities, with a particular focus on its role in the development of kinase inhibitors for oncology. This guide will further explore the synthetic strategies for accessing this core, detail exemplary experimental protocols for biological evaluation, and discuss the critical aspects of structure-activity relationships (SAR) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles that are essential for advancing drug candidates toward clinical investigation.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

Pyrimidine, a fundamental six-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry. Its derivatives are integral to a vast array of biological processes and are found in numerous natural and synthetic compounds with diverse therapeutic applications.[1] The pyrimidine ring's unique electronic properties and its capacity to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it a privileged scaffold in drug design.[1] This guide will focus on a specific, yet highly potent, member of the pyrimidine family: the 4,6(1H,5H)-pyrimidinedione. While no drugs containing this specific core have yet reached the market, its recurring presence in potent, biologically active compounds marks it as a pharmacophore of significant interest for future drug development.

The 4,6(1H,5H)-Pyrimidinedione Core: A Tautomeric Pharmacophore with Unique Features

The 4,6(1H,5H)-pyrimidinedione scaffold can exist in several tautomeric forms, with the dioxo form being in equilibrium with the 4,6-dihydroxypyrimidine enol form. This tautomerism is a critical determinant of its chemical reactivity and biological activity, influencing its ability to interact with diverse biological targets.

Key Pharmacophoric Features

The pharmacophoric appeal of the 4,6(1H,5H)-pyrimidinedione core stems from a combination of its structural and electronic characteristics:

-

Hydrogen Bonding Hub: The two carbonyl groups and the two nitrogen atoms provide a rich landscape of hydrogen bond donors and acceptors, enabling strong and specific interactions with biological targets.

-

Scaffold for 3D Diversity: The non-aromatic nature of the dione ring allows for a greater degree of conformational flexibility compared to its aromatic pyrimidine counterparts. This enables the presentation of substituents in a well-defined three-dimensional arrangement, which is crucial for optimizing interactions with complex protein binding sites.

-

Tunable Electronics: The electronic nature of the ring can be readily modulated by the introduction of various substituents at the C2, C5, and N1/N3 positions, allowing for the fine-tuning of the molecule's properties to enhance potency and selectivity.

Diagram: Tautomeric Equilibrium of 4,6(1H,5H)-Pyrimidinedione

Caption: Tautomeric equilibrium between the keto and enol forms of the 4,6(1H,5H)-pyrimidinedione core.

Synthetic Strategies for Accessing the 4,6(1H,5H)-Pyrimidinedione Core

The construction of the 4,6(1H,5H)-pyrimidinedione ring is typically achieved through condensation reactions involving a three-carbon dielectrophile and a urea or amidine derivative.

General Synthesis from Malonic Acid Derivatives

A common and versatile method involves the condensation of a malonic acid ester with formamide in the presence of a strong base, such as an alkali metal alkoxide.[2][3][4]

Experimental Protocol: Synthesis of 4,6-Dihydroxypyrimidine [2][3][4]

-

Reaction Setup: To a solution or suspension of an alkali metal alkoxide (e.g., sodium methoxide) in an alcohol (e.g., methanol), add formamide.

-

Addition of Malonate: Slowly add a malonate ester (e.g., diethyl malonate) to the reaction mixture at a controlled temperature, typically between 30°C and 100°C.[2] The reaction can be carried out under the pressure that develops at the chosen temperature.[2]

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture and add water. Remove the alcohol solvent under reduced pressure.

-

Isolation: Acidify the resulting aqueous solution to precipitate the 4,6-dihydroxypyrimidine product. The product can then be isolated by filtration, washed, and dried.

Diagram: General Synthesis of 4,6-Dihydroxypyrimidine

Caption: General synthetic route to 4,6-dihydroxypyrimidine.

Biological Activities and Therapeutic Potential

The 4,6(1H,5H)-pyrimidinedione scaffold has been incorporated into molecules exhibiting a wide range of biological activities, with a notable emphasis on anticancer and anti-inflammatory applications.

Kinase Inhibition in Oncology

A significant area of investigation for 4,6-disubstituted pyrimidines is their role as kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

4.1.1. Dual VEGFR2/FGFR1 Inhibition

Abnormal signaling through Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Fibroblast Growth Factor Receptor 1 (FGFR1) are key drivers of tumor angiogenesis.[5] The development of dual inhibitors that target both of these kinases can be an effective strategy to overcome resistance to single-target therapies.[5] A series of 4,6-disubstituted pyrimidine derivatives have been designed and synthesized as potent dual inhibitors of VEGFR2 and FGFR1.[5]

Table 1: Exemplary SAR Data for 4,6-Disubstituted Pyrimidine Derivatives as VEGFR2/FGFR1 Inhibitors

| Compound | R1 | R2 | VEGFR2 Inhibition (%) @ 10 µM | FGFR1 Inhibition (%) @ 10 µM |

| 8b | -(CO)N(Me)CO-Ph(2,6-diCl, 3,5-diOMe) | -NH-Ph(4-OMe) | 82.2 | 101.0 |

Data adapted from a study on 4,6-disubstituted pyrimidine derivatives as dual VEGFR2/FGFR1 inhibitors.[5]

4.1.2. Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K signaling pathway is frequently hyperactivated in cancer, making it an attractive therapeutic target. 4,6-Diaryl-substituted pyrimidines have demonstrated significant inhibitory potential against PI3Ks.[3][6]

Anti-inflammatory and Other Activities

Derivatives of the closely related pyrimidine-2,4,6(1H,3H,5H)-trione (barbituric acid) have shown promise as anti-inflammatory agents.[7] Additionally, pyrimidine derivatives have been explored for a multitude of other therapeutic applications, including as antimicrobial and antidiabetic agents.[4][8]

Experimental Protocols for Biological Evaluation

The evaluation of the biological activity of 4,6(1H,5H)-pyrimidinedione derivatives requires robust and validated in vitro assays.

In Vitro Kinase Inhibition Assay (VEGFR2/FGFR1)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against VEGFR2 and FGFR1 kinases.

Materials:

-

Recombinant human VEGFR2 and FGFR1 kinase domains

-

ATP

-

Suitable peptide substrate

-

Kinase buffer

-

Test compounds dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

Microplate reader

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

-

Reaction Mixture Preparation: In a microplate, add the kinase, substrate, and kinase buffer.

-

Compound Addition: Add the diluted test compounds to the reaction mixture. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Initiation of Reaction: Add ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Data Analysis: Measure the signal (e.g., luminescence) using a microplate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Diagram: Kinase Inhibition Assay Workflow

Caption: A typical workflow for an in vitro kinase inhibition assay.

Structure-Activity Relationship (SAR) and ADMET Considerations

Structure-Activity Relationship (SAR)

Systematic modification of the 4,6(1H,5H)-pyrimidinedione scaffold is crucial for optimizing its pharmacological properties. Key positions for modification include:

-

C2-Position: Substitution at this position can significantly impact potency and selectivity. For example, in the context of PI3K inhibitors, large substituents at the 2-position can be adjusted to modify therapeutic properties.[3]

-

C5-Position: The C5 position is often a key site for introducing diversity and modulating the molecule's interaction with the target.

-

N1 and N3 Positions: Alkylation or arylation at the nitrogen atoms can influence solubility, cell permeability, and metabolic stability.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile

Early assessment of ADMET properties is critical for the successful development of any drug candidate. For pyrimidine derivatives, several in silico and in vitro models are available to predict these properties.[5][11][12] Key considerations include:

-

Lipophilicity (LogP): A balanced LogP is essential for good absorption and distribution.

-

Aqueous Solubility: Adequate solubility is necessary for formulation and bioavailability.

-

Metabolic Stability: The pyrimidine ring can be susceptible to metabolism by cytochrome P450 enzymes. Modifications to the scaffold can be made to improve metabolic stability.

-

Toxicity: Early toxicity screening is essential to identify and mitigate potential liabilities.

Conclusion and Future Perspectives